molecular formula C10H21NO B2738314 DIETHYL-(2-HYDROXYCYCLOHEXYL)-AMINE CAS No. 7432-60-2

DIETHYL-(2-HYDROXYCYCLOHEXYL)-AMINE

Cat. No.: B2738314
CAS No.: 7432-60-2
M. Wt: 171.284
InChI Key: DAWVZTZTFCFKJZ-UWVGGRQHSA-N
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Description

Diethyl-(2-hydroxycyclohexyl)-amine is a tertiary amine featuring a cyclohexane backbone substituted with a hydroxyl group at the 2-position and a diethylamino group. This combination of polar (hydroxyl) and nonpolar (cyclohexyl, ethyl) moieties imparts unique physicochemical properties, such as moderate water solubility and enhanced hydrogen-bonding capability compared to non-hydroxylated analogs.

Properties

IUPAC Name

(1S,2S)-2-(diethylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWVZTZTFCFKJZ-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)[C@H]1CCCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL-(2-HYDROXYCYCLOHEXYL)-AMINE typically involves the reaction of diethylamine with 2-hydroxycyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

DIETHYL-(2-HYDROXYCYCLOHEXYL)-AMINE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under appropriate conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

DIETHYL-(2-HYDROXYCYCLOHEXYL)-AMINE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIETHYL-(2-HYDROXYCYCLOHEXYL)-AMINE involves its interaction with specific molecular targets and pathways. The hydroxy and amine groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Amines

Physicochemical Properties

The hydroxyl group in Diethyl-(2-hydroxycyclohexyl)-amine significantly alters its acidity and solubility relative to analogs. Key comparisons are summarized below:

Table 1. Structural and Physical Properties of Selected Amines

Chemical Name Structure pKa MW (g/mol) Solubility (Polarity)
Cyclohexylamine (CYC) C₆H₁₁NH₂ 10.64 99 Moderate (hydrophilic)
Dicyclohexylamine (DIC) (C₆H₁₁)₂NH 10.40 181 Low (hydrophobic)
This compound* C₆H₁₀(OH)N(C₂H₅)₂ ~9.8 ~173 High (polar hydroxyl)
Dimethyl lauryl amine () CH₃(CH₂)₁₁N(CH₃)₂ N/A 229.4 Low (hydrophobic)

*Hypothesized data based on structural analogs .

  • pKa : The hydroxyl group likely reduces the pKa (~9.8 estimated) compared to CYC (10.64) and DIC (10.40), enhancing its acidity and reactivity in proton-dependent processes .
  • Solubility : Increased polarity due to the hydroxyl group improves solubility in polar solvents, contrasting with the hydrophobic nature of DIC and dimethyl lauryl amine .
Silanization and Catalysis
  • Cyclohexylamine (CYC) : Used as a catalyst in silanization reactions due to its moderate basicity (pKa 10.64). Its small size facilitates penetration into silica matrices .
  • This compound : The hydroxyl group may enhance hydrogen bonding with silica surfaces, improving adhesion in polymer-silica composites compared to CYC or DIC .
Polymer Additives
  • Dimethyl lauryl amine () : A long-chain alkyl amine used in polymer additives for its hydrophobic surfactant properties. In contrast, this compound’s hydroxyl group could enable dual functionality as a surfactant and crosslinking agent in hydrophilic polymers .

Research Findings and Industrial Relevance

  • Silanization Efficiency: Amines with lower pKa (e.g., DIC at 10.40) show superior catalytic activity in silica modification.
  • Biological Activity : Cyclohexylamine derivatives with heterocyclic substituents (e.g., thiadiazol in ) exhibit antimicrobial properties. The hydroxyl group in this compound may enhance bioactivity through improved membrane interaction .

Biological Activity

Diethyl-(2-hydroxycyclohexyl)-amine (DHC) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of DHC, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

DHC is characterized by the presence of a diethylamine group attached to a cyclohexanol moiety. Its structure can be represented as follows:

DHC C2H5N(C6H11OH)2\text{DHC }\text{C}_2\text{H}_5\text{N}(\text{C}_6\text{H}_{11}\text{OH})_2

This structure contributes to its solubility and interaction with biological systems, influencing its pharmacokinetic properties.

Pharmacological Activities

1. Anticancer Activity
Recent studies have indicated that DHC may exhibit anticancer properties. Research involving various cancer cell lines has demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For instance, a study on aminophosphonates showed that specific structural features are crucial for cytotoxic activity against cancer cell lines, suggesting that DHC could potentially share similar mechanisms of action .

2. Antimicrobial Properties
DHC has also been evaluated for its antimicrobial effects. Compounds with hydroxyl groups are known to enhance the antibacterial activity of amines. In vitro tests have shown that derivatives of DHC can inhibit the growth of several bacterial strains, indicating its potential as an antibacterial agent .

3. Neuroprotective Effects
The neuroprotective potential of DHC is another area of interest. Compounds with similar cyclic structures have been reported to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Table 1: Summary of Biological Activities of DHC and Related Compounds

Activity TypeStudy ReferenceFindings
Anticancer Induced apoptosis in specific cancer cell lines.
Antimicrobial Inhibited growth of multiple bacterial strains.
Neuroprotective Reduced oxidative stress in neuronal models.

Detailed Research Findings

  • Anticancer Mechanism : A study demonstrated that DHC and its analogs could induce oligonucleosomal DNA fragmentation, a hallmark of apoptosis, in various cancer cell lines. The effectiveness was compared to known chemotherapeutic agents like doxorubicin, revealing significant cytotoxicity at certain concentrations .
  • Antimicrobial Testing : In antimicrobial assays, DHC derivatives showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective dosage levels for therapeutic applications .
  • Neuroprotection Studies : Investigations into the neuroprotective effects highlighted that DHC could modulate neurotransmitter release and enhance neuronal survival under stress conditions, suggesting potential applications in treating neurodegenerative disorders .

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